

Kinematic Viscosity of Dowtherm Q: A Technical Guide for Fluid Dynamics Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dowtherm Q**

Cat. No.: **B12700112**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinematic viscosity of **Dowtherm Q**, a high-performance heat transfer fluid. Understanding the kinematic viscosity of this fluid is crucial for accurate fluid dynamics calculations, ensuring optimal performance and safety in various applications, including pharmaceutical manufacturing and drug development processes. This document presents quantitative data in a clear, tabular format, details the standard experimental protocol for viscosity determination, and offers a visual representation of the fluid's viscosity-temperature relationship.

Core Principles: Understanding Kinematic Viscosity

Kinematic viscosity is a measure of a fluid's internal resistance to flow under gravitational forces. It is a critical parameter in fluid dynamics, influencing phenomena such as pressure drop in pipes, heat transfer coefficients, and the power required for pumping. It is calculated as the ratio of the fluid's dynamic viscosity (its absolute resistance to flow) to its density. The SI unit for kinematic viscosity is square meters per second (m^2/s), though it is more commonly expressed in centistokes (cSt), where $1 \text{ cSt} = 1 \text{ mm}^2/\text{s}$.

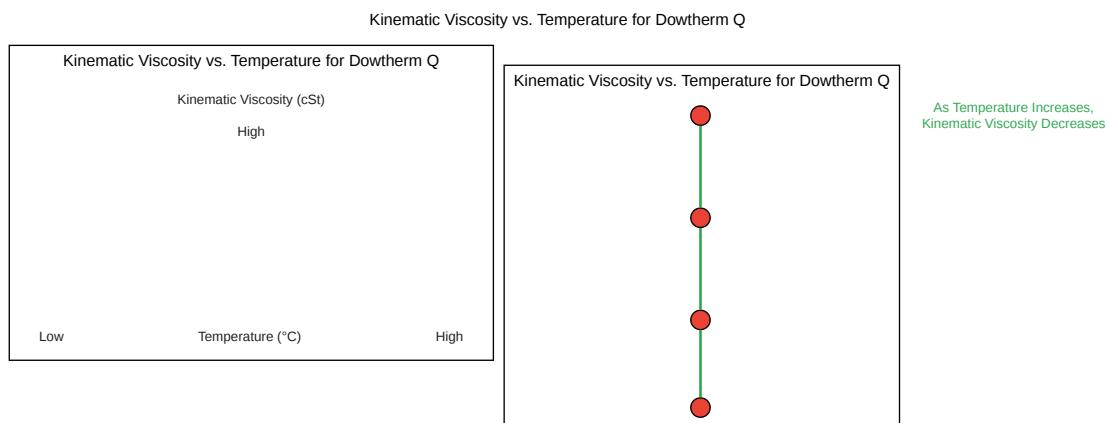
For a fluid like **Dowtherm Q**, which is a mixture of diphenylethane and alkylated aromatics, its kinematic viscosity is highly dependent on temperature.^{[1][2][3][4][5][6]} As the temperature increases, the viscosity of **Dowtherm Q** decreases, a crucial factor to consider in the design and operation of thermal systems.

Quantitative Data: Kinematic Viscosity of Dowtherm Q

The following table summarizes the kinematic viscosity of **Dowtherm Q** at various temperatures. The data has been derived from the dynamic viscosity and density values provided in the manufacturer's technical data sheets.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[7\]](#)

Temperature (°C)	Temperature (°F)	Dynamic Viscosity (mPa·s or cP)	Density (kg/m ³)	Kinematic Viscosity (cSt or mm ² /s)
-35	-30	46.60	1011.4	46.07
-18	0	14.7	992.9	14.80
10	50	5.42	971.9	5.58
38	100	2.50	951.0	2.63
66	150	1.38	930.0	1.48
93	200	0.88	909.0	0.97
121	250	0.61	888.1	0.69
149	300	0.46	867.1	0.53
177	350	0.36	846.1	0.43
204	400	0.30	825.1	0.36
232	450	0.25	804.1	0.31
260	500	0.22	783.2	0.28
288	550	0.20	762.2	0.26
316	600	0.18	741.2	0.24
330	625	0.17	729.8	0.23

Experimental Protocol: Determination of Kinematic Viscosity (ASTM D445)


The determination of kinematic viscosity for fluids like **Dowtherm Q** is governed by the ASTM D445 standard test method.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) This method outlines a procedure for measuring the time it takes for a specific volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

Methodology:

- **Sample Preparation:** The **Dowtherm Q** sample is first brought to the desired test temperature. To ensure homogeneity and remove any dissolved gases that could affect the measurement, the sample may be gently agitated or degassed in an ultrasonic bath. If any particulate matter is present, the sample must be filtered.[\[11\]](#)
- **Viscometer Selection and Calibration:** A calibrated glass capillary viscometer of an appropriate type (e.g., Ubbelohde, Cannon-Fenske) is selected based on the expected viscosity of the fluid. The viscometer constant, provided by the manufacturer or determined through calibration with a standard fluid of known viscosity, is a critical parameter in the calculation.
- **Temperature Control:** The viscometer containing the fluid sample is placed in a precisely controlled temperature bath. The ASTM D445 standard requires the temperature to be maintained with a high degree of accuracy, typically within ± 0.02 °C for temperatures between 15 °C and 100 °C.[\[11\]](#) An equilibration time of approximately 30 minutes is recommended to ensure the sample has reached the target temperature.[\[11\]](#)
- **Flow Time Measurement:** The fluid is drawn up into the viscometer's timing bulb. The time it takes for the fluid's meniscus to pass between two marked points on the capillary is measured with a stopwatch. This measurement is repeated to ensure accuracy and repeatability.
- **Calculation of Kinematic Viscosity:** The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C). The dynamic viscosity (η) can then be determined by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature.[\[8\]](#)[\[10\]](#)[\[12\]](#)

Visualization of Temperature-Viscosity Relationship

The following diagram illustrates the inverse relationship between the temperature and kinematic viscosity of **Dowtherm Q**. As the temperature of the fluid increases, its resistance to flow decreases, a fundamental characteristic for its application in heat transfer systems.

[Click to download full resolution via product page](#)

Caption: Relationship between temperature and kinematic viscosity of **Dowtherm Q**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [thermalfluidshub.com](https://www.thermalfluidshub.com) [thermalfluidshub.com]
- 2. [scribd.com](https://www.scribd.com) [scribd.com]
- 3. [rodun-int.com](https://www.rodun-int.com) [rodun-int.com]
- 4. [ancochemicals.com](https://www.ancochemicals.com) [ancochemicals.com]
- 5. [glycolsales.com.au](https://www.glycolsales.com.au) [glycolsales.com.au]
- 6. [scribd.com](https://www.scribd.com) [scribd.com]
- 7. [glycolsales.com.au](https://www.glycolsales.com.au) [glycolsales.com.au]
- 8. store.astm.org [store.astm.org]
- 9. ASTM D445 - eralytics [eralytics.com]
- 10. [tamson-instruments.com](https://www.tamson-instruments.com) [tamson-instruments.com]
- 11. ASTM D445 | Anton Paar Wiki [\[wiki.anton-paar.com\]](https://wiki.anton-paar.com)
- 12. [apmtesting.com](https://www.apmtesting.com) [apmtesting.com]
- To cite this document: BenchChem. [Kinematic Viscosity of Dowtherm Q: A Technical Guide for Fluid Dynamics Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12700112#kinematic-viscosity-of-dowtherm-q-for-fluid-dynamics-calculations\]](https://www.benchchem.com/product/b12700112#kinematic-viscosity-of-dowtherm-q-for-fluid-dynamics-calculations)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com